2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers
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Overview
Description
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, mixture of diastereomers, is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired derivative and its applications .
Chemical Reactions Analysis
Types of Reactions
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways . For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the development of local anesthetics . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid can be compared with other thiophene derivatives, such as thiophene-2-acetic acid and thiophene-3-acetic acid . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Thiophene-2-acetic acid: This compound is used as a precursor to antibiotics like cephaloridine and cephalothin.
Thiophene-3-acetic acid: This compound is used as a precursor to functionalized derivatives of polythiophene.
The uniqueness of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid lies in its specific structure and the resulting biological activities and applications .
Properties
Molecular Formula |
C9H14O2S |
---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]thiophen-3-yl)acetic acid |
InChI |
InChI=1S/C9H14O2S/c10-9(11)4-6-5-12-8-3-1-2-7(6)8/h6-8H,1-5H2,(H,10,11) |
InChI Key |
QLGRXASDUOWIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)SCC2CC(=O)O |
Origin of Product |
United States |
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